molecular formula C7H8F5NO2 B8566483 Ethyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate CAS No. 72850-56-7

Ethyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate

Cat. No. B8566483
CAS RN: 72850-56-7
M. Wt: 233.14 g/mol
InChI Key: BJLSYNMNCXWKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate is a useful research compound. Its molecular formula is C7H8F5NO2 and its molecular weight is 233.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

72850-56-7

Product Name

Ethyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate

Molecular Formula

C7H8F5NO2

Molecular Weight

233.14 g/mol

IUPAC Name

ethyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate

InChI

InChI=1S/C7H8F5NO2/c1-2-15-5(14)3-4(13)6(8,9)7(10,11)12/h3H,2,13H2,1H3

InChI Key

BJLSYNMNCXWKQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(C(F)(F)F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preparation of Ethyl 2-Chloro-4-Pentafluoroethyl-5-Thiazolecarboxylate To a stirred mixture of 65 g (0.4995 mole) of ethyl acetoacetate, 200 ml. of methanol and 100 ml. of saturated sodium acetate at 50° C. was introduced 100 g (0.769 mole) of pentafluoropropionitrile in 3 hours. The reaction mixture was poured into 1200 ml. of water. An oil separated from the reaction mixture. The aqueous solution was extracted with ether. The ether solution was combined with the oil; dried (MgSO4) and concentrated under reduced pressure. The residue was distilled to give 40 g (37%) of ethyl 2-acetyl-3-amino-4,4,5,5,5-pentafluoro-2-pentenoate. A mixture of 21.8 g (0.0790 mole) of ethyl 2-acetyl-3-amino-4,4,5,5,5-pentafluoro-2-pentenoate and 75 ml. of 58% ammonium hydroxide was stirred for 66 hours. The reaction mixture was extracted with ether. The ether solution was dried (MgSO4) and concentrated under reduced pressure. The residue was distilled to give 16.3 g (88%) of ethyl 3-amino-4,4,5,5,5-pentafluoro-2-pentenoate, nD25 =1.4011. A well stirred mixture of 54 g (0.23 mole) of ethyl 3-amino-4,4,5,5,5-pentafluoro-2-pentenoate and 31 g (0.237 mole) of chlorocarbonylsulfenyl chloride was held at 100° C. for 1 hour. The reaction mixture was cooled and triturated with hexane. The solid precipitate was washed with water and recrystallized from hexane-ether to give 31 g (46%) of ethyl 2,3-dihydro-2-oxo -4-pentafluoroethyl-5-thiazole-carboxylate, m.p. 95°-97° C. A mixture of 10 g (0.0344 mole) of ethyl 2,3-dihydro-2-oxo-4-pentafluoroethyl-5-thiazolecarboxylate, 4 g (0.0506 mole) of pyridine and 150 ml. of phosphorus oxychloride was held at reflux for 18 hours. Excess phosphorus oxychloride was removed under reduced pressure. The residue was treated with water and extracted with ether. The ether solution was dried (MgSO4) and concentrated under reduced pressure. The residue was distilled to give 7.5 g (71%) of ethyl 2-chloro-4-pentafluoro-ethyl-5-thiazolecarboxylate, nD25 =1 4460.
Name
ethyl 2-acetyl-3-amino-4,4,5,5,5-pentafluoro-2-pentenoate
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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